REACTION_CXSMILES
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[C:1]([NH:5][N:6]=[C:7]([CH3:9])[CH3:8])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[Cl:17]Cl>CCCCC>[C:1]([N:5]=[N:6][C:7]([Cl:17])([CH3:9])[CH3:8])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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64 g
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Type
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reactant
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Smiles
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C(C)(C)(C)NN=C(C)C
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Name
|
|
Quantity
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51 g
|
Type
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reactant
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Smiles
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C(C)N(CC)CC
|
Name
|
4
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Quantity
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1 L
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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CCCCC
|
Name
|
|
Quantity
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35.5 g
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Type
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reactant
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Smiles
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ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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ClCl
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Type
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CUSTOM
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Details
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the reaction mixture was stirred an additional 15 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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at -5° to 0° C
|
Type
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FILTRATION
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Details
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the insoluble triethylamine hydrochloride filtered off
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Type
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WASH
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Details
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The filter cake was washed with an additional 150 ml pentane
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Type
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CUSTOM
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Details
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the filtrate used in the subsequent reaction
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |